

Introduction: The Strategic Value of a Pyrimidine Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Pyrimidin-2-yl)ethanol

Cat. No.: B040202

[Get Quote](#)

2-(Pyrimidin-2-yl)ethanol, identified by CAS Number 114072-02-5, is a heterocyclic alcohol that serves as a crucial building block in medicinal chemistry and organic synthesis.^{[1][2][3]} Its structure uniquely combines a pyrimidine ring—a privileged scaffold found in numerous FDA-approved drugs and biologically active molecules—with a reactive primary alcohol functional group.^{[4][5][6]} This combination offers synthetic chemists a versatile entry point for constructing complex molecular architectures. The pyrimidine core is fundamental to a wide array of therapeutic agents, including anticancer, antiviral, and antimicrobial drugs, making its derivatives perennial subjects of interest in drug discovery programs.^{[4][5][6]} This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of **2-(Pyrimidin-2-yl)ethanol**, offering field-proven insights for its strategic deployment in research and development.

Physicochemical and Computed Properties

A clear understanding of a compound's physical and chemical properties is foundational to its application in experimental work. The key identifiers and computed properties for **2-(Pyrimidin-2-yl)ethanol** are summarized below. While experimental physical data such as melting and boiling points are not consistently reported in the public domain, computed properties provide reliable estimates for designing experimental conditions.^[7]

| Property | Value | Source |
|--------------------------------|------------------------------------------------|-----------------|
| CAS Number | 114072-02-5 | [1][2][3][8][9] |
| Molecular Formula | C ₆ H ₈ N ₂ O | [1][2][3][9] |
| Molecular Weight | 124.14 g/mol | [1][2][9] |
| Purity | Typically ≥98% | [1][10] |
| IUPAC Name | 2-(pyrimidin-2-yl)ethan-1-ol | [9] |
| Topological Polar Surface Area | 46 Å ² | [9] |
| Hydrogen Bond Donor Count | 1 | [9] |
| Hydrogen Bond Acceptor Count | 3 | [9] |
| Rotatable Bond Count | 2 | [9] |
| XLogP3-AA (Lipophilicity) | -0.2 | [9] |

Chemical Structure and Identification

Unambiguous identification is critical for scientific integrity. The structure of **2-(Pyrimidin-2-yl)ethanol** is defined by an ethanol group substituted at the C2 position of a pyrimidine ring.

Caption: Chemical structure of **2-(Pyrimidin-2-yl)ethanol**.

- SMILES: OCCC1=NC=CC=N1[2][3]
- InChIKey: YYIWCGLAEFPUFI-UHFFFAOYSA-N[9]

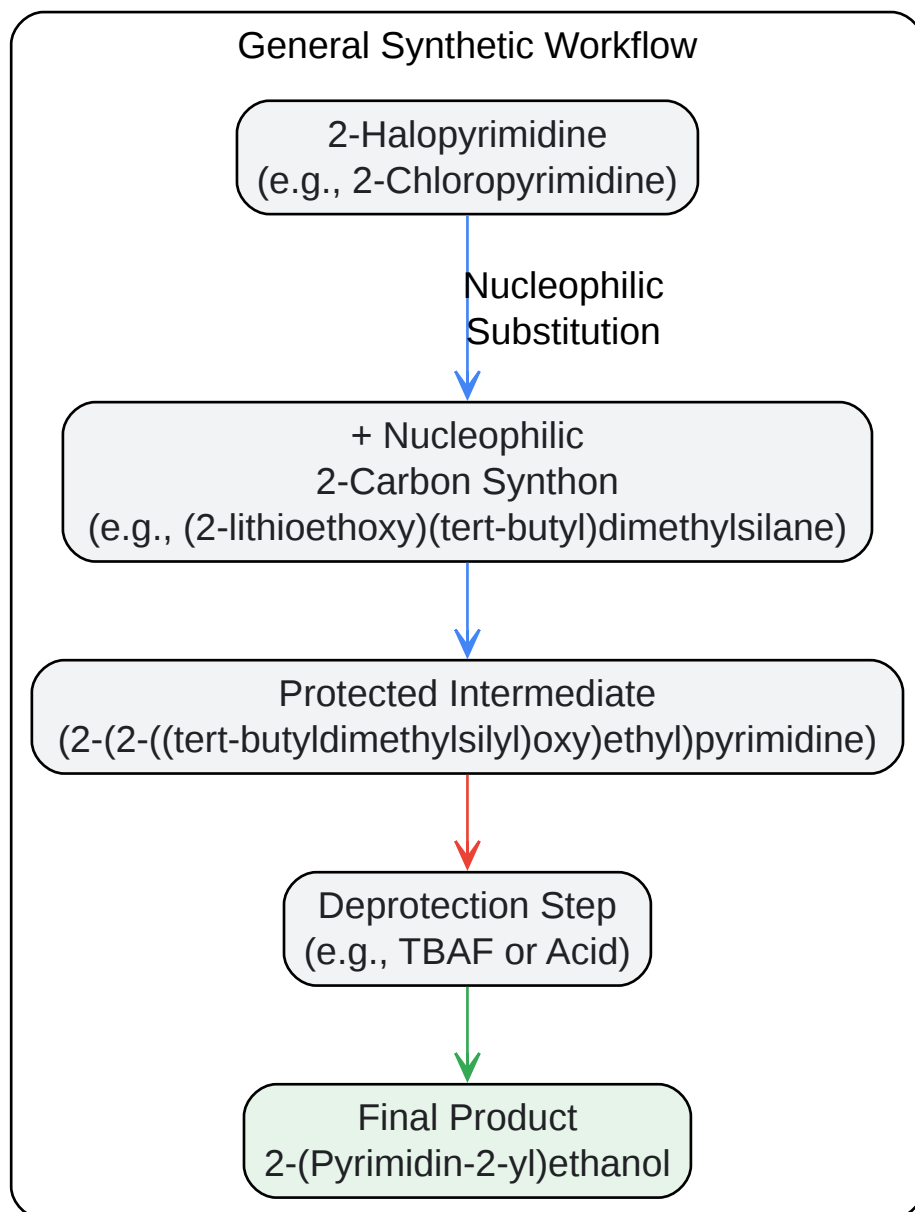
Synthesis, Reactivity, and Application

Plausible Synthetic Pathway

While specific, peer-reviewed synthesis protocols for 114072-02-5 are not detailed in readily available literature, a logical and effective synthesis can be designed based on established pyrimidine chemistry. A common approach involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. For this target, a plausible precursor would be

3,3-diethoxy-1-propanamine, which can react with formamidine to construct the pyrimidine ring, followed by the reduction of a suitable functional group to yield the primary alcohol.

A more direct and industrially viable approach would likely involve the nucleophilic substitution of 2-chloropyrimidine with a protected two-carbon synthon, such as the lithium salt of protected ethylene glycol, followed by deprotection.



[Click to download full resolution via product page](#)

Caption: A plausible synthetic workflow for **2-(Pyrimidin-2-yl)ethanol**.

Core Reactivity and Role in Drug Discovery

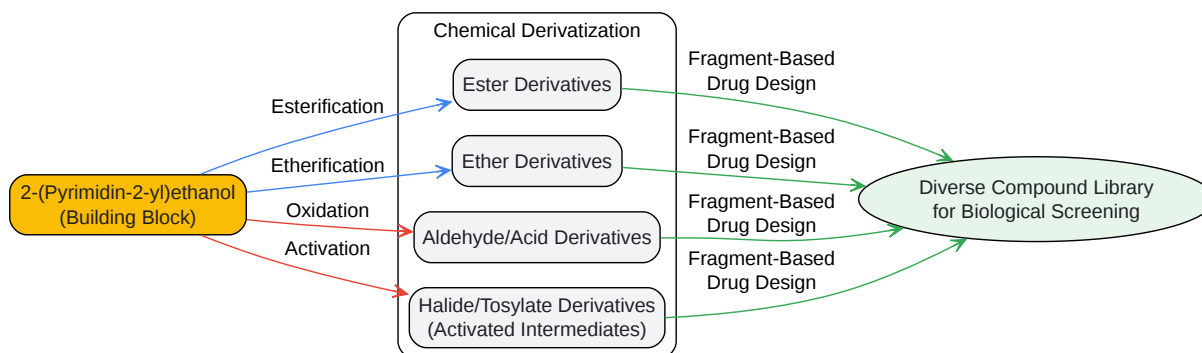
The utility of **2-(Pyrimidin-2-yl)ethanol** stems from its two key reactive sites:

- **The Pyrimidine Ring:** The nitrogen atoms in the pyrimidine ring are weakly basic and can be protonated or alkylated. The ring itself can participate in various coupling reactions (e.g., Suzuki, Stille) if further functionalized with a halide, making it a versatile scaffold.
- **The Primary Alcohol:** The hydroxyl group (-OH) is the most synthetically valuable feature for drug development professionals. It serves as a nucleophile and can be readily converted into a wide range of other functional groups. This "handle" allows for the straightforward attachment of the molecule to other fragments or scaffolds.

Key Transformations of the Hydroxyl Group:

- **Esterification:** Reaction with carboxylic acids or acyl chlorides to form esters.
- **Etherification:** Williamson ether synthesis to form ethers, linking to other molecular fragments.
- **Oxidation:** Oxidation to the corresponding aldehyde or carboxylic acid, providing new functionalities.
- **Conversion to Leaving Groups:** Transformation into tosylates, mesylates, or halides to facilitate nucleophilic substitution reactions.

This synthetic tractability makes **2-(Pyrimidin-2-yl)ethanol** an ideal fragment for library synthesis in drug discovery, where rapid diversification is key to exploring structure-activity relationships (SAR).



[Click to download full resolution via product page](#)

Caption: Role as a precursor in drug discovery workflows.

Spectroscopic Profile

While specific spectral data must be obtained from the supplier for a given batch, the expected characteristics can be predicted from the structure.^{[1][2]} Commercial suppliers often provide NMR, HPLC, and LC-MS data to confirm identity and purity.^{[1][2]}

- ¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons (typically in the aromatic region, ~δ 7.0-9.0 ppm). The two methylene groups (-CH₂-) of the ethanol side chain would appear as two triplets in the upfield region (~δ 3.0-4.5 ppm), coupled to each other. The hydroxyl proton (-OH) would appear as a broad singlet whose chemical shift is dependent on concentration and solvent.
- ¹³C-NMR: The carbon NMR would show six distinct signals: three for the pyrimidine ring carbons and two for the ethyl chain carbons.
- Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 125.07, corresponding to the molecular formula C₆H₈N₂O.

- Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm^{-1} would be characteristic of the O-H stretching of the alcohol group. C-N and C=N stretching vibrations from the pyrimidine ring would appear in the 1400-1650 cm^{-1} region.

Safety, Handling, and Storage

Although a specific safety data sheet (SDS) for **2-(Pyrimidin-2-yl)ethanol** is not publicly available, safe handling procedures can be established based on guidelines for similar heterocyclic and alcohol-containing compounds.[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Personal Protective Equipment (PPE): Always handle in a well-ventilated area, preferably a fume hood.[\[14\]](#)[\[11\]](#) Wear appropriate protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[\[14\]](#)[\[11\]](#)
- Handling: Avoid contact with skin, eyes, and clothing.[\[14\]](#) Wash hands thoroughly after handling.[\[14\]](#) Keep away from sources of ignition, as many organic compounds are flammable.[\[11\]](#)[\[12\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents.
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.[\[14\]](#)

Conclusion

2-(Pyrimidin-2-yl)ethanol is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its value lies in the convergence of a biologically relevant pyrimidine core and a synthetically versatile hydroxyl group. This structure provides a reliable and efficient starting point for the synthesis of novel compound libraries aimed at discovering next-generation therapeutics. By understanding its fundamental properties, reactivity, and handling requirements, researchers can effectively leverage this compound to accelerate their drug discovery and development programs.

References

- AK Scientific, Inc. (n.d.). 2-(Pyridin-2-ylamino)ethanol Safety Data Sheet.
- MolDb. (n.d.). 114072-02-5 | **2-(Pyrimidin-2-yl)ethanol**. Molecular Database.

- Taylor & Francis Online. (n.d.). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors.
- BLD Pharm. (n.d.). 114072-02-5|**2-(Pyrimidin-2-yl)ethanol**.
- Remel. (2017). Safety Data Sheet.
- Fisher Scientific. (2015). Safety Data Sheet.
- Advanced Biotech. (n.d.). Safety Data Sheet.
- BLDpharm. (n.d.). 122320-79-0|2-(Methyl(pyrimidin-2-yl)amino)ethanol.
- Sigma-Aldrich. (n.d.). 2-Pyrimidin-2-yl-ethanol | 114072-02-5.
- Proactive Molecular Research. (n.d.). **2-(pyrimidin-2-yl)ethanol**.
- Sibian-chem. (n.d.). **2-(pyrimidin-2-yl)ethanol**.
- PubChem. (n.d.). 2-(Pyrimidin-2-yl)ethan-1-ol. National Institutes of Health.
- ChemSynthesis. (2025). 2-pyrimidin-4-yl-ethanol.
- Appchem. (n.d.). **2-(Pyrimidin-2-yl)ethanol** | 114072-02-5.
- National Institutes of Health. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
- Carl ROTH. (n.d.). Safety Data Sheet: Ethanol.
- PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
- MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 114072-02-5 | 2-(Pyrimidin-2-yl)ethanol - MolDb [moldb.com]
- 2. 114072-02-5|2-(Pyrimidin-2-yl)ethanol|BLD Pharm [bldpharm.com]
- 3. appchemical.com [appchemical.com]
- 4. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemsynthesis.com [chemsynthesis.com]

- 8. [\[sibian-chem.com\]](#)
- 9. 2-(Pyrimidin-2-yl)ethan-1-ol | C₆H₈N₂O | CID 22493585 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 10. [proactivemr.com](#) [proactivemr.com]
- 11. [ehss.syr.edu](#) [ehss.syr.edu]
- 12. [prod.adv-bio.com](#) [prod.adv-bio.com]
- 13. [carlroth.com:443](#) [carlroth.com:443]
- 14. [aksci.com](#) [aksci.com]
- To cite this document: BenchChem. [Introduction: The Strategic Value of a Pyrimidine Building Block]. BenchChem, [2026]. [Online PDF]. Available at:
[<https://www.benchchem.com/product/b040202#2-pyrimidin-2-yl-ethanol-cas-114072-02-5-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com